molecular formula C15H29N3O B13972676 2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

Cat. No.: B13972676
M. Wt: 267.41 g/mol
InChI Key: QNJDZSVXQXJYDW-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Functionalization of the Butanone Moiety: The butanone moiety can be functionalized through various organic reactions, such as alkylation or acylation, to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both aminomethyl and butanone moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H29N3O

Molecular Weight

267.41 g/mol

IUPAC Name

2-amino-1-[8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C15H29N3O/c1-11(2)13(17)14(19)18-8-7-15(10-18)5-3-12(9-16)4-6-15/h11-13H,3-10,16-17H2,1-2H3

InChI Key

QNJDZSVXQXJYDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CN)N

Origin of Product

United States

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